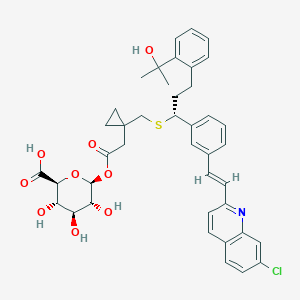

蒙特卢卡斯特酰基-β-D-葡萄糖醛酸苷

描述

Montelukast acyl-b-D-glucuronide is a metabolite of montelukast, a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. This compound is formed through the conjugation of montelukast with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). Montelukast acyl-b-D-glucuronide is known for its role in the metabolism and excretion of montelukast, contributing to its pharmacokinetic profile .

科学研究应用

Montelukast acyl-b-D-glucuronide has several scientific research applications, including:

Pharmacokinetic Studies: It is used to study the metabolism and excretion of montelukast, providing insights into its pharmacokinetic profile.

Toxicology Research: The compound is used to investigate the potential toxic effects of montelukast and its metabolites, particularly in relation to protein adduct formation.

Drug Development: Montelukast acyl-b-D-glucuronide is used in the development of new drugs targeting leukotriene receptors, providing a model for studying drug metabolism and interactions.

作用机制

Target of Action

Montelukast Acyl-b-D-glucuronide is a metabolite of Montelukast , which is a leukotriene receptor antagonist . Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack . Montelukast works by blocking the action of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes by binding to it . This reduces bronchoconstriction otherwise caused by the leukotriene and results in less inflammation .

Mode of Action

The mode of action of Montelukast involves its interaction with the leukotriene receptors. It binds to the CysLT1 receptors and thus blocks the action of leukotriene D4 . This blockage prevents the bronchoconstriction and inflammation that would otherwise be caused by the leukotrienes .

Biochemical Pathways

The metabolism of Montelukast to Montelukast Acyl-b-D-glucuronide involves several biochemical pathways. The oxidation of Montelukast is mainly mediated by cytochrome P450 (CYP) 2C8 . Other mechanisms may contribute to its disposition . Recent studies indicate that UGT1A3 is also involved in Montelukast disposition .

Pharmacokinetics

Montelukast has an oral bioavailability of 60-70%, is highly (about 99.8%) bound to plasma proteins, and is extensively metabolized . Montelukast 1,2 diol (M6) is its major primary metabolite in human plasma . M6 is further oxidized to Montelukast dicarboxylic acid (M4), which is the predominant metabolite in bile . The biotransformation of Montelukast to M6, and its subsequent metabolism to M4, are mainly mediated by cytochrome P450 (CYP) 2C8 .

Result of Action

The result of Montelukast’s action is a reduction in bronchoconstriction and inflammation in the lungs, which helps to alleviate the symptoms of asthma . As a metabolite of Montelukast, Montelukast Acyl-b-D-glucuronide may contribute to these effects .

Action Environment

The action of Montelukast and its metabolites can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2C8 can affect the metabolism of Montelukast . Furthermore, individual variations in CYP2C8 and UGT1A3 activity can also influence the pharmacokinetics and pharmacodynamics of Montelukast .

生化分析

Biochemical Properties

Montelukast Acyl-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by cytochrome P450s and uridine 59-diphospho-glucuronosyltransferases (UGTs) . Specifically, CYP2C8 and CYP2C9 are the principal enzymes responsible for its metabolism . The nature of these interactions involves the conversion of Montelukast Acyl-b-D-glucuronide into different metabolites .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Montelukast Acyl-b-D-glucuronide exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it undergoes direct glucuronidation to form an acyl-glucuronide .

Metabolic Pathways

Montelukast Acyl-b-D-glucuronide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels . For example, it is metabolized by UGT1A3 .

准备方法

Synthetic Routes and Reaction Conditions: Montelukast acyl-b-D-glucuronide is synthesized through the glucuronidation of montelukast. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to montelukast. The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of montelukast acyl-b-D-glucuronide involves the use of recombinant UGT enzymes or liver microsomes to facilitate the glucuronidation process. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum enzyme activity. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .

化学反应分析

Types of Reactions: Montelukast acyl-b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by enzymes such as β-glucuronidase. The reaction typically occurs in the liver and intestines.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other biomolecules.

Major Products Formed:

Hydrolysis: The major product formed is montelukast, which can then undergo further metabolism.

Transacylation: The major products are protein adducts, which can have implications for drug toxicity and efficacy.

相似化合物的比较

Montelukast acyl-b-D-glucuronide can be compared with other acyl glucuronides, such as:

- Ibuprofen acyl glucuronide

- Diclofenac acyl glucuronide

- Naproxen acyl glucuronide

Uniqueness: Montelukast acyl-b-D-glucuronide is unique due to its specific role in the metabolism of montelukast, a leukotriene receptor antagonist. Unlike other acyl glucuronides, which are primarily involved in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs), montelukast acyl-b-D-glucuronide is involved in the regulation of inflammatory responses in asthma and allergic rhinitis .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRVQZUUOADNS-IIHPLMAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44ClNO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188717-17-1 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)